1,3-Dihydrothieno[3,4-b]quinoxaline
Overview
Description
1,3-Dihydrothieno[3,4-b]quinoxaline is a heterocyclic compound that consists of a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydrothieno[3,4-b]quinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of a catalyst. For example, titanium silicate (TS-1) can be used as a catalyst in methanol at room temperature to achieve high yields . Other catalysts that have been employed include molecular iodine, cerium ammonium nitrate, and sulfamic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective processes. These methods often utilize recyclable catalysts and solvent systems to minimize waste and reduce production costs. For instance, the use of titanium silicate (TS-1) in methanol is a scalable method that can be applied to multigram-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrothieno[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinoxalines with different functional groups.
Scientific Research Applications
1,3-Dihydrothieno[3,4-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-Dihydrothieno[3,4-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoxaline ring .
Comparison with Similar Compounds
1,3-Dihydrothieno[3,4-b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure without the fused thiophene ring.
Thieno[3,4-b]quinoxaline: Similar structure but without the dihydro component.
Pyrrolo[3,2-b]quinoxaline: Contains a fused pyrrole ring instead of a thiophene ring.
Uniqueness
This compound is unique due to its fused thiophene and quinoxaline rings, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1,3-dihydrothieno[3,4-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKBIJDQSJQRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N=C2CS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454996 | |
Record name | Thieno[3,4-b]quinoxaline, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3138-80-5 | |
Record name | Thieno[3,4-b]quinoxaline, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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